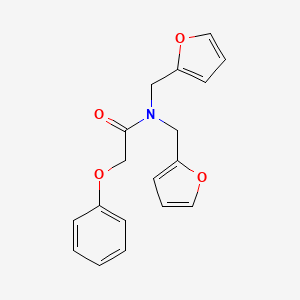![molecular formula C21H19N3O4S2 B14991878 N-{2-[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]ethyl}benzenesulfonamide](/img/structure/B14991878.png)
N-{2-[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The structure of this compound includes a benzodiazole ring, which is a fused bicyclic system containing nitrogen atoms, and two benzenesulfonyl groups, which are known for their electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, which can be synthesized through the cyclization of o-phenylenediamine with benzenesulfonyl chloride under acidic conditions. The resulting benzodiazole is then reacted with an appropriate ethylating agent to introduce the ethyl group. Finally, the compound is sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-{2-[1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor of carbonic anhydrases, enzymes involved in various physiological processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrases. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can disrupt various physiological processes, including pH regulation and ion transport. The molecular targets include carbonic anhydrase IX, which is overexpressed in many solid tumors, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Another benzenesulfonamide derivative used as a fluorinating agent.
N-(2-Hydroxy-1-phenyl-ethyl)-benzenesulfonamide: A related compound with different functional groups and applications.
Uniqueness
N-{2-[1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzenesulfonamide is unique due to its specific structure that combines a benzodiazole ring with two benzenesulfonyl groups. This unique combination imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H19N3O4S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-[1-(benzenesulfonyl)benzimidazol-2-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19N3O4S2/c25-29(26,17-9-3-1-4-10-17)22-16-15-21-23-19-13-7-8-14-20(19)24(21)30(27,28)18-11-5-2-6-12-18/h1-14,22H,15-16H2 |
InChI Key |
IZGRTQGVRKHBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14991795.png)
![4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14991796.png)

![6-(4-methoxyphenyl)-N-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14991824.png)

![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide](/img/structure/B14991841.png)
![3-(4-bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B14991847.png)
![3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14991858.png)
![7-(2,3-dihydroxypropyl)-1-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14991871.png)
![2-(3-methoxypropyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14991876.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B14991887.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14991893.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14991894.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14991902.png)
